7-Chloro-1-hydrazinylisoquinoline
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Overview
Description
7-Chloro-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a hydrazinyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-hydrazinylisoquinoline typically involves the reaction of 7-chloroisoquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized products.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
7-Chloro-1-hydrazinylisoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new therapeutic agents targeting various diseases.
Industry: It is utilized in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 7-Chloro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-methylisoquinoline: Another derivative with potential biological activities.
Uniqueness: 7-Chloro-1-hydrazinylisoquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
(7-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |
InChI Key |
DQIBJHUUILSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NN)Cl |
Origin of Product |
United States |
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